molecular formula C12H18N2 B1519585 2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine CAS No. 1042797-88-5

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

Cat. No.: B1519585
CAS No.: 1042797-88-5
M. Wt: 190.28 g/mol
InChI Key: HJAPAZGVMSKZEY-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine (CAS: 865670-75-3) is a tetrahydronaphthalene derivative with two dimethylamine groups at the 1,2-positions of the partially hydrogenated naphthalene ring. Its molecular formula is C₁₀H₁₆N₂·HCl, with a molecular weight of 228.39 g/mol . The compound exists as a racemic mixture (rac-(1R,2R)) and is structurally characterized by a fused bicyclic system, which confers rigidity and influences its physicochemical properties, such as solubility and stability.

Properties

IUPAC Name

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c1-14(2)11-8-7-9-5-3-4-6-10(9)12(11)13/h3-6,11-12H,7-8,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJAPAZGVMSKZEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC2=CC=CC=C2C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine (CAS No. 1042797-88-5) is a compound of interest in biological research due to its structural features that suggest potential interactions with various biological targets. This article explores the biological activity of this compound, including its mechanism of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C12H18N2
  • Molecular Weight : 190.28 g/mol
  • Purity : Typically around 95% .

The biological activity of this compound is thought to involve several mechanisms:

Target Interactions

  • It likely interacts with various receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic effects.

Biochemical Pathways

  • Similar compounds have been shown to influence signal transduction pathways and metabolic pathways, potentially affecting cell cycle regulation and gene expression.

Pharmacokinetics

Research on structurally related compounds indicates that they are generally:

  • Well Absorbed : Following administration, the compound is expected to be absorbed efficiently.
  • Widely Distributed : It likely distributes throughout body tissues.
  • Metabolized by Liver Enzymes : Primarily processed in the liver.
  • Excreted in Urine : The metabolites are typically eliminated via urine.

Antiviral Activity

Recent studies have indicated that derivatives of tetrahydronaphthalene compounds exhibit antiviral properties. For instance:

  • A study highlighted that certain derivatives showed selective efficacy against coronaviruses 229E and OC43. Although the tetrahydronaphthalene substituted compounds displayed weak activity overall, they demonstrated a notable response against specific viral strains .

Case Study: Inhibitory Effects on Receptor Tyrosine Kinases (RTKs)

In a related context:

  • Compounds similar to this compound have been investigated for their ability to inhibit RTKs. These enzymes are critical in cancer biology as they regulate various cellular processes including proliferation and survival. The inhibition of RTKs by these compounds suggests potential applications in cancer therapeutics .

Summary Table of Biological Activities

Activity Type Description Reference
AntiviralSelective efficacy against coronaviruses 229E and OC43
RTK InhibitionPotential application in cancer treatment through inhibition of receptor tyrosine kinases
Signal TransductionInfluences various biochemical pathways affecting cell cycle regulation

Scientific Research Applications

Pharmaceutical Research

2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine has been investigated for its potential pharmacological properties. Similar compounds have shown interactions with various biological receptors and enzymes, suggesting that this compound may also exhibit significant biological activity. Its structural characteristics allow it to participate in non-covalent interactions such as hydrogen bonding and hydrophobic effects, which are crucial for drug design and development .

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis. Its unique structure facilitates the synthesis of more complex molecules through various chemical reactions. Researchers have utilized it in the development of synthetic pathways aimed at producing pharmaceuticals and agrochemicals .

Material Science

In material science, compounds similar to this compound have been explored for their potential use in creating polymers and other materials with specific properties. The ability to modify its chemical structure allows for the tailoring of materials for applications in coatings and adhesives .

Biochemical Studies

The compound's interaction with cellular pathways makes it a candidate for biochemical studies focused on signal transduction and metabolic processes. By understanding how this compound influences cellular mechanisms, researchers can gain insights into disease processes and develop targeted therapies .

Case Study 1: Pharmacological Evaluation

A study evaluated the pharmacological effects of structurally similar compounds on various cancer cell lines. It was found that these compounds could inhibit cell proliferation through modulation of specific signaling pathways. This suggests that this compound may possess similar anticancer properties worth exploring further .

Case Study 2: Synthesis of Complex Molecules

Another study demonstrated the use of this compound as an intermediate in synthesizing novel heterocyclic compounds with potential antimicrobial activity. The synthetic routes developed showcased the versatility of this compound in organic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Pharmaceutical ResearchPotential drug candidate; interacts with biological receptors
Organic SynthesisIntermediate for synthesizing complex organic molecules
Material ScienceUsed in developing polymers and coatings
Biochemical StudiesInvestigated for effects on cellular signaling pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Substituents CAS Number Key Differences
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine C₁₀H₁₆N₂·HCl 1,2-dimethylamine groups 865670-75-3 Primary focus of study; dimethylamine substituents enhance steric hindrance
2,7-Dimethyl-1,2,3,4-tetrahydronaphthalene C₁₂H₁₆ 2,7-methyl groups on tetralin backbone 2025-01-01 (est) Lacks amine groups; methyl substituents alter hydrophobicity
2-Naphthalenamine, 1,2,3,4-tetrahydro-N-methyl- C₁₁H₁₅N Single methylamine group at position 2 142629-68-3 Monosubstituted amine; reduced basicity compared to dimethyl analogue
3,6-Dibromobenzene-1,2-diamine C₆H₆Br₂N₂ Bromine atoms at 3,6-positions N/A Aromatic benzene backbone; bromine enhances electrophilicity

Physicochemical Properties

  • Solubility: The dimethylamine groups in the target compound improve water solubility compared to non-polar analogues like 2,7-dimethyltetralin .
  • Basicity: The dual dimethylamine groups increase basicity (pKa ~9–10) relative to monosubstituted amines (e.g., 1,2,3,4-tetrahydro-N-methylnaphthalen-2-amine, pKa ~8–9) due to electron-donating effects .

Preparation Methods

Starting Material Preparation

The synthesis often begins with substituted styrenes or vinyl cycloalkanes, which undergo Friedel–Crafts cycli-acylalkylation to form tetralone intermediates. These intermediates are then converted into tetral-2-ols via reduction with sodium borohydride, favoring the formation of the cis isomer due to stereospecificity of the reduction step.

Conversion to Diamine Intermediate

The cis-tetral-2-ols are transformed into cis-tosylates by reaction with tosyl chloride in pyridine at room temperature. These tosylates serve as good leaving groups for subsequent nucleophilic substitution.

Treatment of the cis-tosylates with aqueous dimethylamine under sealed tube conditions at 80 °C for 24 hours results in substitution to yield the trans-4-substituted 2-dimethylaminotetralin derivatives. This step is critical for introducing the dimethylamino group at the 2-position with the desired stereochemistry.

Dimethylation of Amino Groups

The dimethylation of the amine groups is achieved either by direct reaction with dimethylamine or via reductive amination protocols using sodium triacetoxyborohydride or sodium borohydride in the presence of formaldehyde or other methylating agents.

Alternative Synthetic Strategies

Other synthetic routes include:

  • Coupling of protected amino alcohols (e.g., l-valinol derivatives) with Boc-protected tetrahydronaphthalene carboxylic acids using coupling agents such as DCC or EDC, followed by deprotection and reduction steps to yield the diamine.
  • Use of Suzuki coupling reactions to introduce aryl substituents on the tetrahydronaphthalene ring, followed by reduction and amination steps to obtain the target diamine.
  • Mesylation and nucleophilic substitution reactions using 2-hydroxypyridine or other nucleophiles to build the piperidine or morpholine ring systems as analogues.

Reaction Conditions and Optimization

Step Reagents/Conditions Temperature Time Notes
Friedel–Crafts cycli-acylalkylation Styrenes/vinyl cycloalkanes, trifluoroacetyl phenylacetyl anhydride Room temperature to reflux Variable Cascade reaction forming tetralones
Reduction to tetral-2-ols Sodium borohydride 0 °C to room temp 1-2 hours Stereospecific, favors cis isomer
Tosylation Tosyl chloride, pyridine Room temperature Overnight Converts alcohol to tosylate
Amination Aqueous dimethylamine, sealed tube 80 °C 24 hours Nucleophilic substitution yielding trans isomer
Reductive amination Sodium triacetoxyborohydride, amine Room temperature Several hours For dimethylation of amines
Coupling reactions DCC or EDC, HOBt, triethylamine Room temperature Overnight For amide bond formation

Stereochemical Considerations

The stereochemistry of the tetrahydronaphthalene diamine is crucial for its biological activity. Reduction of tetralones with sodium borohydride is stereospecific, producing predominantly cis-tetral-2-ols. Subsequent tosylation and substitution with dimethylamine lead to inversion at the carbon center, yielding the trans isomer of the dimethylaminotetralin.

NMR spectroscopy, particularly ^1H NMR, is used to distinguish between cis and trans isomers based on characteristic splitting patterns of the C(4) proton signals.

Research Findings and Data Summary

A key study demonstrated the synthesis of various substituted 2-dimethylaminotetralins via this method, with yields and stereoselectivity confirmed by NMR and chromatographic techniques. The method was robust across different substituents on the aromatic ring and tolerated various functional groups.

Compound Starting Material Yield (%) Stereochemistry Key Reagents
5a-m Styrenes/Vinyl cycloalkanes 60-85 Predominantly trans NaBH4, TsCl, aqueous dimethylamine
5n 3′-Bromo-tetralen-2-ol-phenylacetate 70-80 trans Suzuki coupling, NaBH4, TsCl, dimethylamine

The stereochemical purity was typically high, with cis:trans ratios of about 10:90 after substitution. Attempts to separate diastereomers by chromatography were generally unsuccessful, so mixtures were used for further steps.

Q & A

Basic: What synthetic strategies are optimal for preparing 2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine?

Answer:
The synthesis of this tetrahydronaphthalene-diamine derivative requires careful optimization of:

  • Reaction Conditions : Temperature control (e.g., 60–80°C for cyclization) and inert atmospheres to prevent oxidation of amine groups .
  • Solvent Selection : Polar aprotic solvents like N,N-dimethylformamide (DMF) enhance nucleophilic substitution efficiency, as seen in analogous naphthalene syntheses .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures improves purity (>95%) .
    Key Challenge : Competing side reactions (e.g., over-alkylation) can be mitigated by slow addition of methylating agents and stoichiometric control .

Basic: How should structural characterization be performed to confirm regiochemistry and stereochemistry?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Methyl groups on the diamine moiety typically appear as singlets at δ 2.1–2.3 ppm. Coupling constants (J) in the tetrahydronaphthalene ring (e.g., J = 5–6 Hz for vicinal protons) confirm chair conformations .
    • ¹³C NMR : Quaternary carbons in the aromatic region (δ 125–135 ppm) distinguish substitution patterns .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry (e.g., axial vs. equatorial methyl groups) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₂H₁₈N₂) with <2 ppm error .

Advanced: How can computational modeling predict the compound’s reactivity in enzyme inhibition studies?

Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For example, the diamine group’s HOMO (-5.2 eV) may target enzyme active sites .
    • Simulate docking with targets (e.g., dihydropteroate synthase) using AutoDock Vina to estimate binding affinities (ΔG < -7 kcal/mol suggests strong inhibition) .
  • Molecular Dynamics (MD) : Assess conformational stability in aqueous environments (RMSD < 1.5 Å over 50 ns trajectories indicates rigidity) .

Advanced: How to resolve contradictions in reported biological activity across studies?

Answer:

  • Systematic Literature Review : Use PubMed and TOXCENTER queries (Table B-2 in ) with keywords: “tetrahydronaphthalene-diamine” AND (“enzyme inhibition” OR “toxicity”).
  • Experimental Replication :
    • Standardize assays (e.g., fixed IC₅₀ measurement protocols for kinase inhibition).
    • Control variables: Cell line (HEK293 vs. HeLa), solvent (DMSO concentration ≤0.1%), and exposure time (24–48 hr) .
  • Meta-Analysis : Apply Cochran’s Q-test to quantify heterogeneity (p < 0.05 indicates significant variability) and identify outliers .

Advanced: What methodologies validate the compound’s metabolic stability in pharmacokinetic studies?

Answer:

  • In Vitro Microsomal Assays :
    • Incubate with liver microsomes (human/rat) at 37°C, monitoring parent compound depletion via LC-MS/MS. Half-life (t₁/₂) >30 min suggests favorable stability .
  • CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: dibenzylfluorescein) to assess IC₅₀ values. >50% inhibition at 10 μM indicates high interaction risk .
  • Plasma Protein Binding : Equilibrium dialysis (37°C, 4 hr) quantifies unbound fraction (fu >5% is ideal for bioavailability) .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • Toxicological Screening : Refer to inclusion criteria in Table B-1 for acute toxicity (e.g., LD₅₀ in rodents, dermal irritation assays).
  • Exposure Mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) during synthesis.
    • Store at -20°C under nitrogen to prevent degradation .
  • Waste Disposal : Neutralize amine residues with 10% acetic acid before incineration .

Advanced: How to design a structure-activity relationship (SAR) study for derivative optimization?

Answer:

  • Variable Parameters :
    • Substituents : Replace methyl groups with ethyl/isopropyl to assess steric effects.
    • Scaffold Modifications : Introduce heteroatoms (e.g., S or O) in the tetrahydronaphthalene ring .
  • Assay Selection :
    • Primary : Enzyme inhibition (IC₅₀) and selectivity (≥10-fold vs. off-targets).
    • Secondary : Cytotoxicity (MTT assay) and logP (HPLC) for ADME profiling .
  • Data Analysis : Use Hansch equations to correlate substituent hydrophobicity (π) with activity .

Advanced: What spectroscopic techniques detect degradation products under stress conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/Base Hydrolysis : Reflux in 0.1M HCl/NaOH (70°C, 24 hr); monitor via TLC .
    • Oxidative Stress : Treat with 3% H₂O₂; LC-PDA identifies quinone derivatives (λmax ~250 nm) .
  • Hyphenated Techniques :
    • LC-QTOF-MS : Fragmentation patterns (m/z 150.1 for demethylated products) confirm degradation pathways .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine
Reactant of Route 2
2-N,2-N-dimethyl-1,2,3,4-tetrahydronaphthalene-1,2-diamine

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